Boc-Arg(NO)-OH
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Overview
Description
Boc-Arg(NO)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-nitro-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is particularly useful in the field of solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(NO)-OH typically involves the protection of the amino and guanidino groups of arginine. The tert-butyloxycarbonyl (Boc) group is used to protect the α-amino group, while the nitro group (NO) is used to protect the guanidino group. The synthesis process generally includes the following steps:
Protection of the α-amino group: Arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) to form Boc-Arginine.
Protection of the guanidino group: The Boc-Arginine is then reacted with a nitrosating agent, such as nitrous acid (HNO2), to introduce the nitro group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Arg(NO)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and nitro groups can be removed under acidic conditions to yield free arginine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation or treatment with reducing agents like palladium on carbon (Pd/C) can remove the nitro group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of coupling additives like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).
Major Products
The major products formed from these reactions include free arginine and various peptides, depending on the specific coupling partners used.
Scientific Research Applications
Boc-Arg(NO)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in the study of structure-activity relationships.
Biology: The compound is used to create peptide-based inhibitors and substrates for studying enzyme activity.
Medicine: It is employed in the development of therapeutic peptides and in drug discovery research.
Industry: this compound is used in the production of diagnostic kits and vaccines.
Mechanism of Action
The mechanism of action of Boc-Arg(NO)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the α-amino group from unwanted reactions, while the nitro group protects the guanidino group. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Boc-Arginine: Similar to Boc-Arg(NO)-OH but lacks the nitro group, making it less protected.
Fmoc-Arg(NO)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Cbz-Arg(NO)-OH: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing complex peptides that require multiple protection and deprotection steps.
Biological Activity
Boc-Arg(NO)-OH, or N-(tert-butoxycarbonyl)-L-arginine nitro (this compound), is a derivative of the amino acid arginine, notable for its unique biological activities. This compound has garnered attention in various fields, including medicinal chemistry and peptide synthesis. This article will explore its biological activity, stability in solution, and implications for peptide synthesis, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group attached to the arginine side chain, which significantly influences its biological properties. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the stability of the compound during synthesis.
Stability Studies
A study comparing the stability of various Fmoc-Arg derivatives, including this compound, revealed significant differences in their degradation rates over time when dissolved in solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP).
Stability Data Table
Time (h) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | Fmoc-Arg(NO2)-OH (DMF/NBP) | Fmoc-Arg(Pbf)-OH (DMF/NBP) |
---|---|---|---|---|
0 | 100% | 100% | 100% | 100% |
1 | 88.6% | 88.4% | 100% | 100% |
24 | 86.9% | 85.8% | 100% | 100% |
48 | 85.0% | 83.5% | 100% | 100% |
10 d | 77.6% | 71.8% | 100% | 100% |
15 d | 65.1% | 62.0% | 100% | 100% |
20 d | 58.5% | 52.2% | 100% | 100% |
30 d | 51.2% | 37.7% | - | - |
This table illustrates that while Boc-Arg(Boc)2-OH shows a gradual decrease in concentration over time, Boc-Arg(NO2)-OH remains stable throughout the observed period, indicating its potential for use in peptide synthesis without significant degradation .
Biological Activity
Antimicrobial and Pharmacological Studies : The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties. A cyclic pentapeptide derived from arginine analogs demonstrated notable antimicrobial activity against several bacterial strains, suggesting that derivatives like this compound may have therapeutic potential .
Peptide Synthesis Applications : this compound has been utilized effectively in solid-phase peptide synthesis (SPPS). Its stability allows for high coupling efficiency with minimal side reactions, making it an attractive candidate for synthesizing complex peptides . The incorporation of this compound into peptides has been shown to enhance their biological activity due to the unique properties imparted by the nitro group.
Case Studies
- Peptide Mechanosynthesis : In a study focusing on mechanosynthesis techniques, this compound was successfully coupled with other amino acids to produce bioactive peptides with high yields and purities . The results indicated that the use of this compound can streamline peptide synthesis processes while maintaining structural integrity.
- Modeling Bitter Peptides : Research involving the coupling of this compound with other amino acids demonstrated its effectiveness in creating model peptides that exhibit bitterness—a property relevant to food science and pharmacology . This study highlighted the versatility of this compound in various applications beyond traditional peptide synthesis.
Properties
Molecular Formula |
C11H21N5O6 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15) |
InChI Key |
OZSSOVRIEPAIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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